molecular formula C7H13NO3 B13794308 Malonamic acid, 2-sec-butyl-

Malonamic acid, 2-sec-butyl-

Cat. No.: B13794308
M. Wt: 159.18 g/mol
InChI Key: SCLDPSHCFIMQPE-UHFFFAOYSA-N
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Description

Malonamic acid,2-sec-butyl-(8ci) is an organic compound with the molecular formula C7H13NO3. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a sec-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malonamic acid,2-sec-butyl-(8ci) typically involves the reaction of malonic acid with sec-butylamine. The process can be summarized as follows:

    Deprotonation: Malonic acid is deprotonated using a base such as sodium hydroxide to form the malonate anion.

    Amidation: The malonate anion reacts with sec-butylamine under controlled conditions to form Malonamic acid,2-sec-butyl-(8ci).

Industrial Production Methods

Industrial production of Malonamic acid,2-sec-butyl-(8ci) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Malonamic acid,2-sec-butyl-(8ci) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Malonamic acid,2-sec-butyl-(8ci) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Malonamic acid,2-sec-butyl-(8ci) involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: The parent compound, which lacks the sec-butyl group.

    Acetoacetic Acid: A similar compound with a keto group instead of the amide group.

    Succinamic Acid: Another derivative of succinic acid with an amide group.

Uniqueness

Malonamic acid,2-sec-butyl-(8ci) is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-carbamoyl-3-methylpentanoic acid

InChI

InChI=1S/C7H13NO3/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11)

InChI Key

SCLDPSHCFIMQPE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N)C(=O)O

Origin of Product

United States

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